3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea
Description
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is a thiourea derivative characterized by a central thiourea core (-NCS-N-) substituted with a 4-(difluoromethoxy)phenyl group and two propyl chains. The difluoromethoxy substituent (-OCF₂H) is a fluorine-rich moiety known to enhance metabolic stability and lipophilicity in medicinal chemistry, while the dipropyl groups may influence solubility and membrane permeability.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,1-dipropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2OS/c1-3-9-18(10-4-2)14(20)17-11-5-7-12(8-6-11)19-13(15)16/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSOEWALXTDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea typically involves the reaction of 4-(difluoromethoxy)aniline with dipropylthiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiourea moiety can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as thiourea backbones or difluoromethoxy substituents.
Thiourea Derivatives
Compound A : 1-Benzoyl-3-(2,4-difluorophenyl)thiourea (CAS 887266-92-4)
- Structure : Thiourea backbone with benzoyl and 2,4-difluorophenyl substituents.
- Key Differences: Unlike the target compound, Compound A lacks the difluoromethoxy group and propyl chains, instead incorporating a benzoyl group.
- Relevance : Safety data for Compound A highlight acute toxicity risks (e.g., respiratory irritation), suggesting thiourea derivatives require careful handling .
Compound B : 3-(Cyclopropylmethoxy)-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide (Roflumilast)
- Structure : Benzamide core with difluoromethoxy and cyclopropylmethoxy groups.
- It is a potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with broad anti-inflammatory activity across leukocytes. The thiourea group in the target compound may reduce PDE4 affinity compared to roflumilast’s benzamide, but this remains speculative without direct data .
Difluoromethoxy-Containing Compounds
Compound C : (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
- Structure : Pyrrolopyridazine backbone with difluoromethoxy and iodophenyl groups.
- Key Differences : The difluoromethoxy group here is part of a complex heterocyclic system. Such scaffolds prioritize enzyme selectivity (e.g., kinase inhibition), contrasting with the simpler thiourea design of the target compound .
Compound D : 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure: Thiazole-hexafluoropropanol hybrid with difluoromethoxy and cyclopropyloxy groups.
- Key Differences: The difluoromethoxy group in this compound contributes to its high metabolic stability, a trait likely shared with the target compound. However, the hexafluoropropanol moiety may enhance solubility, whereas the thiourea group in the target compound could limit it .
Comparative Data Table
Research Findings and Inferences
- Role of Difluoromethoxy Group : The 4-difluoromethoxy group in the target compound is a recurring motif in PDE4 inhibitors (e.g., roflumilast) and anti-inflammatory agents, likely due to its electron-withdrawing properties and resistance to oxidative metabolism .
- Thiourea vs. Benzamide Cores: Thioureas (e.g., Compound A) may exhibit lower enzymatic potency compared to benzamides (e.g., roflumilast) but could offer novel binding interactions in unexplored targets.
- Synthetic Challenges : Synthesis of the target compound may parallel methods in and , involving Grignard reagents or palladium-catalyzed couplings for aryl group introduction.
Biological Activity
3-(4-(Difluoromethoxy)phenyl)-1,1-dipropylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16F2N2O2S
- Molecular Weight : 306.34 g/mol
The unique structure of this compound, characterized by the difluoromethoxy group and dipropylthiourea moiety, suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Target Enzymes : Similar compounds have shown activity against various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and certain kinases.
- Mode of Action : It is believed that the compound may inhibit enzyme activity by binding to the active sites, which could disrupt normal cellular functions.
- Biochemical Pathways : The inhibition of target enzymes can affect pathways related to inflammation and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | |
| Similar Thiourea Derivative | HeLa (Cervical Cancer) | 15.2 | |
| Similar Thiourea Derivative | A549 (Lung Cancer) | 12.3 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has also been noted. It is suggested that by inhibiting COX enzymes, it can reduce the production of inflammatory mediators.
- Study Findings : In vitro assays demonstrated that similar thiourea derivatives significantly inhibited COX-2 activity, suggesting a potential pathway for anti-inflammatory effects.
Case Studies
Case Study 1 : A study evaluated the effects of a related thiourea compound on MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value suggesting effective concentration levels for therapeutic applications.
Case Study 2 : Another investigation focused on the anti-inflammatory properties of thiourea derivatives in animal models. The results showed reduced edema in treated groups compared to controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption : Preliminary studies indicate moderate absorption rates in biological systems.
- Distribution : The lipophilicity of the compound suggests good tissue distribution.
- Metabolism : Metabolic pathways require further investigation to understand potential active metabolites.
- Excretion : Renal excretion is likely, necessitating studies on nephrotoxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
